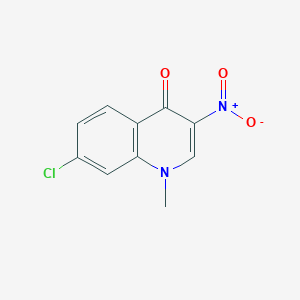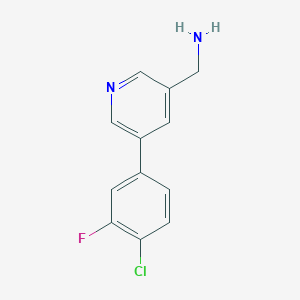
Trimethyl 2-chloroethane-1,1,1-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 2-chloroethane-1,1,1-tricarboxylate is an organic compound with the molecular formula C8H11ClO6 and a molecular weight of 238.62. It is commonly used as a reagent or intermediate in organic synthesis reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl 2-chloroethane-1,1,1-tricarboxylate can be synthesized through various organic reactions. One common method involves the esterification of 2-chloroethane-1,1,1-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure maximum efficiency and yield, including the use of continuous reactors and advanced separation techniques to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl 2-chloroethane-1,1,1-tricarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic or basic conditions can be used, with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloroethane-1,1,1-tricarboxylic acid.
Reduction: Alcohol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Trimethyl 2-chloroethane-1,1,1-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethyl 2-chloroethane-1,1,1-tricarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. In hydrolysis reactions, the ester groups are cleaved to form carboxylic acids. The pathways involved in these reactions are well-studied in organic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl 1,1,2-ethanetricarboxylate: Similar in structure but with different substitution patterns.
2-Chloro-1,1,1-trimethoxyethane: Another chlorinated ester with different functional groups.
Uniqueness
Trimethyl 2-chloroethane-1,1,1-tricarboxylate is unique due to its specific substitution pattern and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C8H11ClO6 |
|---|---|
Molekulargewicht |
238.62 g/mol |
IUPAC-Name |
trimethyl 2-chloroethane-1,1,1-tricarboxylate |
InChI |
InChI=1S/C8H11ClO6/c1-13-5(10)8(4-9,6(11)14-2)7(12)15-3/h4H2,1-3H3 |
InChI-Schlüssel |
OSFNUTVYCJEACR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCl)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-](/img/structure/B11871532.png)

![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)





![cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B11871584.png)


![N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide](/img/structure/B11871609.png)
